Human PPARα Potency: Pirinixic Acid Demonstrates 6-Fold Greater Activity than Fenofibrate and 11-Fold over Clofibrate
Pirinixic acid (WY-14643) exhibits substantially higher potency at human PPARα compared to clinically used fibrate-class agonists in standardized transactivation assays [1]. This potency differential directly impacts the ligand concentration required to achieve equivalent receptor activation in experimental systems.
| Evidence Dimension | Human PPARα EC50 in transactivation assay |
|---|---|
| Target Compound Data | 5 μM |
| Comparator Or Baseline | Fenofibrate: 30 μM; Clofibrate (active metabolite): 55 μM; Bezafibrate: 50 μM |
| Quantified Difference | 6-fold more potent than fenofibrate; 11-fold more potent than clofibrate; 10-fold more potent than bezafibrate |
| Conditions | Cell-based transactivation assay measuring human PPARα activity |
Why This Matters
This potency advantage enables pirinixic acid to achieve receptor activation at lower working concentrations, reducing solvent exposure and minimizing off-target effects in cell-based assays.
- [1] PMC4515188 Table 1. Ligand comparison: Wy-14,643 human PPARα EC50 5 μM; fenofibrate EC50 30 μM; clofibrate EC50 55 μM; bezafibrate EC50 50 μM. View Source
